molecular formula C16H23N3OS B1226538 N-(1-adamantyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide

N-(1-adamantyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide

Cat. No. B1226538
M. Wt: 305.4 g/mol
InChI Key: OLWJJCVFMLQOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide is an aryl sulfide.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis as a Precursor for Biologically Active Compounds : N-(1-Adamantyl)acetamide and its derivatives, including the compound , serve as starting materials for synthesizing aminoadamantanes with antimicrobial and antiviral activities, useful in treating influenza, herpes, and pneumonia (Khusnutdinov et al., 2011).
  • Anticancer Properties : Certain derivatives of N-(1-Adamantyl)acetamide exhibit notable anticancer activity. For instance, studies have shown that 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide and related compounds display cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

Chemical and Structural Studies

  • Molecular Structure Analysis : Studies have been conducted on the molecular structure of N-(1-Adamantyl)acetamide, providing insights into its conformation and bonding characteristics, which are crucial for understanding its chemical behavior and potential applications (Mizoguchi et al., 1997).
  • Synthesis Techniques : Research on the facile formation of amide bonds between fragments containing unmasked imidazole-ring systems, such as N-[N-[[[(5-methyl-4-imidazolyl)methyl]thio]acetyl]-L-methionyl]histamine, demonstrates the chemical versatility and potential of N-(1-Adamantyl)acetamide derivatives (Modder et al., 2010).

Antimicrobial and Antifungal Activities

  • Basis for Antimicrobial Drugs : N-alkylated imidazoles, closely related to the compound of interest, form the basis for drugs with significant antibacterial and antifungal activities. These properties make them efficient synthons for the synthesis of modern medicines (Basantcev et al., 2020).
  • Antiviral Properties : 2-(1-Adamantyl)imidazole derivatives, closely related to the compound , have shown significant antiviral activity, indicating the potential of these derivatives in antiviral drug development (Pellicciari et al., 1981).

properties

Product Name

N-(1-adamantyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide

Molecular Formula

C16H23N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

N-(1-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H23N3OS/c1-19-3-2-17-15(19)21-10-14(20)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-10H2,1H3,(H,18,20)

InChI Key

OLWJJCVFMLQOBB-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SCC(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1C=CN=C1SCC(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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